molecular formula C18H13FN4O B2430163 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1037193-43-3

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

Numéro de catalogue B2430163
Numéro CAS: 1037193-43-3
Poids moléculaire: 320.327
Clé InChI: CZAHRIPYGHJQGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, especially in the field of medicine. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Compounds incorporating 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole have shown significant promise in antimicrobial applications. For instance, a study synthesized a series of compounds and tested them for in vitro antimicrobial activity and cytotoxicity. One compound in particular demonstrated potent antibacterial activity, and another emerged as a potent antifungal agent. Moreover, some of these compounds also showed activity against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016). Similarly, other research synthesized and characterized a series of novel oxadiazoles, with one compound exhibiting significant antibacterial activity against various strains including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

Structural Characterization and Molecular Docking

Studies focusing on structural characterization and molecular docking have also been prevalent. For instance, a research synthesized and crystallized compounds, providing samples suitable for structure determination by single crystal diffraction. The molecules in the study were essentially planar apart from one of the two fluorophenyl groups, which was oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021). Another study carried out molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A, to understand the possible mode of inhibition and the potential of synthesized compounds as antitubercular agents (Shingare et al., 2022).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(o-tolyl)-1,2,4-oxadiazole, which is synthesized from o-toluidine and ethyl chloroformate. The second intermediate is 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, which is synthesized from 4-fluorophenylhydrazine and ethyl chloroformate. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "o-toluidine", "ethyl chloroformate", "4-fluorophenylhydrazine", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole:", "- o-toluidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 3-(o-tolyl)-1,2,4-oxadiazole.", "Synthesis of 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole:", "- 4-fluorophenylhydrazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 5-(4-fluorophenyl)-1,2,4-oxadiazole.", "- The intermediate 5-(4-fluorophenyl)-1,2,4-oxadiazole is then reacted with hydrazine hydrate and sodium acetate to form the intermediate 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole.", "Coupling of the two intermediates:", "- The two intermediates, 3-(o-tolyl)-1,2,4-oxadiazole and 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole, are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine to form the final product, 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole." ] }

Numéro CAS

1037193-43-3

Formule moléculaire

C18H13FN4O

Poids moléculaire

320.327

Nom IUPAC

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O/c1-11-4-2-3-5-14(11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22)

Clé InChI

CZAHRIPYGHJQGF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.